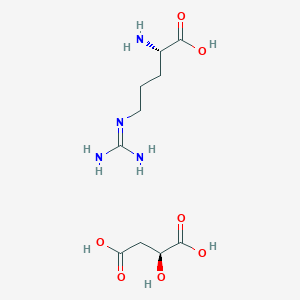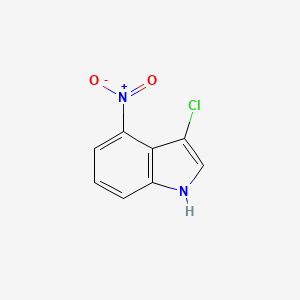
4-Aminopyridine-3-thiol
Vue d'ensemble
Description
4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2 . It is one of the three isomeric amines of pyridine . It is used as a research tool in characterizing subtypes of the potassium channel . It has also been used as a drug, to manage some of the symptoms of multiple sclerosis . It is most noted as an experimental drug for the treatment of various neurological diseases .
Synthesis Analysis
4-Aminopyridine is obtained in high yield after the hydrolysis of the intermediate salt . Some new Schiff bases of 4AP (SBAPs) have been synthesized and evaluated for their putative cognition enhancing, antiamnesic, and anticholinesterase activity . The synthesized and purified SBAPs were characterized by elemental analysis, UV, FTIR, 1H-, and 13C-NMR .
Chemical Reactions Analysis
4-Aminopyridine potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal . It can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder .
Physical And Chemical Properties Analysis
4-Aminopyridine has a molecular formula of C5H6N2 and an average mass of 94.115 Da . It is readily absorbed through the skin and the gastrointestinal tract, monoaminopyridines are widely distributed in the body, including the brain .
Applications De Recherche Scientifique
-
Epilepsy Treatment
- Application Summary : 4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . It can antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro, by reducing current amplitudes and negative shifts of steady-state activation and increasing the firing rate of transfected neurons .
- Methods of Application : In n-of-1 trials carried out in nine different centers, 9 of 11 patients carrying such variants benefitted from treatment with 4-aminopyridine .
- Results : All six patients experiencing daily absence, myoclonic, or atonic seizures became seizure-free (except some remaining provoked seizures). Two of six patients experiencing generalized tonic-clonic seizures showed marked improvement, three showed no effect, and one worsening .
-
Treatment of Alzheimer’s Type of Dementia and Cognitive Disorder
- Application Summary : 4-Aminopyridine potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal and can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder .
- Methods of Application : The synthesized and purified SBAPs were characterized by elemental analysis, UV, FTIR, 1 H-, and 13 C-NMR. SBAPs facilitated the learning on elevated plus maze model and they also significantly reversed the scopolamine-induced amnesia on the same model .
- Results : The effect of SBAPs on learning and memory was qualitatively similar to standard nootropic drug piracetam used. The SBAPs were found to inhibit acetylcholinesterase enzyme significantly in specific brain regions prefrontal cortex, hippocampus, and hypothalamus .
-
Motor and Sensory Function Recovery
-
Convulsant Activity
-
Potassium Channel Study
-
Neuroprotection
-
Vertebrate Pesticide
-
Treatment for Tetrodotoxin Poisoning
-
Parkinson’s Disease Research
Safety And Hazards
Orientations Futures
4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . All six patients experiencing daily absence, myoclonic, or atonic seizures became seizure-free (except some remaining provoked seizures). Two of six patients experiencing generalized tonic-clonic seizures showed marked improvement, three showed no effect, and one worsening. Nine patients showed improved gait, ataxia, alertness, cognition, or speech . 4-Aminopyridine was well tolerated up to 2.6 mg/kg per day .
Propriétés
IUPAC Name |
4-aminopyridine-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-4-1-2-7-3-5(4)8/h1-3,8H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSHDHXYQCBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555226 | |
| Record name | 4-Aminopyridine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopyridine-3-thiol | |
CAS RN |
52334-54-0 | |
| Record name | 4-Aminopyridine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![1,4-Dioxa-7-azaspiro[4.5]decane](/img/structure/B1590673.png)